N-[(2R)-1-hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide

Catalog No.
S625374
CAS No.
157182-49-5
M.F
C23H39NO2
M. Wt
361.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2R)-1-hydroxypropan-2-yl]eicosa-5,8,11,14-tetr...

CAS Number

157182-49-5

Product Name

N-[(2R)-1-hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide

IUPAC Name

N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide

Molecular Formula

C23H39NO2

Molecular Weight

361.6 g/mol

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/t22-/m1/s1

InChI Key

SQKRUBZPTNJQEM-JOCHJYFZSA-N

SMILES

Array

Synonyms

[R-(all-Z)]-N-(2-Hydroxy-1-methylethyl)-5,8,11,14-eicosatetraenamide; (5Z,8Z,11Z,14Z)-N-[(1R)-2-Hydroxy-1-methylethyl]-5,8,11,14-eicosatetraenamide; AM 356

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO

Isomeric SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N[C@H](C)CO

The exact mass of the compound Methanandamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]. However, this does not mean our product can be used or applied in the same or a similar way.

N-[(2R)-1-hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide, commonly known as (R)-Methanandamide or AM-356, is a synthetic, chiral analog of the endogenous cannabinoid anandamide (AEA). Featuring an alpha-methyl substitution on the ethanolamine headgroup, this compound is engineered to resist rapid enzymatic degradation by fatty acid amide hydrolase (FAAH) and aminopeptidases [1]. As a potent and selective agonist for the Cannabinoid Receptor 1 (CB1), it serves as a critical pharmacological probe and procurement standard for endocannabinoid research. By providing sustained receptor activation both in vitro and in vivo, (R)-Methanandamide allows researchers to study AEA-like signaling pathways without the confounding variables introduced by rapid ligand metabolism or the co-administration of enzyme inhibitors .

Substituting (R)-Methanandamide with native anandamide (AEA) in standard assays routinely leads to experimental failure because AEA is rapidly hydrolyzed by FAAH, exhibiting a half-life of less than 10 minutes in biological homogenates [1]. This rapid degradation prevents sustained receptor activation and yields irreproducible dose-response curves unless exogenous FAAH inhibitors are added, which can introduce off-target effects. Conversely, substituting with common synthetic cannabinoids like CP 55,940 or WIN 55,212-2 sacrifices receptor selectivity, as these compounds bind both CB1 and CB2 receptors with similar affinity, confounding the isolation of CB1-specific neurological pathways . Furthermore, utilizing racemic methanandamide or the (S)-enantiomer drastically reduces binding affinity, demonstrating that the pure (R)-enantiomer is strictly required for optimal CB1 targeting and assay sensitivity .

Metabolic Stability and FAAH Resistance

The addition of a chiral methyl group at the alpha position of the ethanolamine moiety renders (R)-Methanandamide highly resistant to hydrolysis by fatty acid amide hydrolase (FAAH) and aminopeptidases. While native anandamide (AEA) is rapidly degraded with a half-life of approximately 8-9 minutes in liver and brain homogenates, (R)-Methanandamide maintains prolonged metabolic stability without the need for exogenous enzyme inhibitors [1].

Evidence DimensionMetabolic Half-Life / Hydrolytic Stability
Target Compound Data(R)-Methanandamide (Stable, resists FAAH degradation)
Comparator Or BaselineAnandamide (AEA) (t1/2 ~ 8-9 minutes)
Quantified DifferenceExtreme prolongation of half-life, bypassing FAAH-mediated degradation
ConditionsIn vitro biological homogenates (liver/brain) without FAAH inhibitors

Ensures stable dosing and reproducible dose-response curves in cell culture and in vivo models without confounding off-target effects from enzyme inhibitors.

CB1 vs. CB2 Receptor Selectivity

Unlike broad-spectrum synthetic cannabinoids such as CP 55,940, which bind both cannabinoid receptors with equal affinity, (R)-Methanandamide exhibits a strong preference for the CB1 receptor. Quantitative binding assays demonstrate a Ki of 20 nM for CB1 compared to a Ki of 815 nM for CB2, representing an approximately 40-fold selectivity for the central cannabinoid receptor over the peripheral immune-associated receptor .

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound Data(R)-Methanandamide (CB1 Ki = 20 nM; CB2 Ki = 815 nM)
Comparator Or BaselineNon-selective synthetic cannabinoids (e.g., CP 55,940) (Similar low-nM Ki for both CB1 and CB2)
Quantified Difference~40-fold selectivity for CB1 over CB2
ConditionsIn vitro radioligand displacement assays

Allows researchers to isolate CB1-mediated neurological or metabolic pathways without triggering confounding peripheral CB2 immune responses.

Stereoselective Receptor Affinity

The interaction between methanandamide and the CB1 receptor is highly stereoselective. The pure (R)-enantiomer achieves a binding affinity (Ki) of 20 nM, whereas the (S)-enantiomer exhibits a significantly weaker affinity of 173 nM. This ~8.6-fold difference underscores the structural requirement of the (R)-configuration for optimal docking within the hydrophobic binding pocket of the CB1 receptor [1].

Evidence DimensionCB1 Receptor Binding Affinity (Ki)
Target Compound Data(R)-Methanandamide (Ki = 20 nM)
Comparator Or Baseline(S)-Methanandamide (Ki = 173 nM)
Quantified Difference~8.6-fold higher affinity for the (R)-enantiomer
ConditionsIn vitro CB1 receptor binding assays

Procuring the pure (R)-enantiomer guarantees maximal assay sensitivity and avoids the antagonistic or diluting effects of the less active enantiomer found in crude racemic mixtures.

FAAH-Independent Endocannabinoid Pathway Mapping

Because (R)-Methanandamide resists hydrolysis by fatty acid amide hydrolase (FAAH), it is the preferred surrogate for native anandamide when mapping CB1-dependent neurotransmitter release. It allows researchers to study sustained receptor activation without the rapid signal decay seen with AEA or the need to co-administer FAAH inhibitors, which can alter baseline cellular lipid profiles [1].

High-Throughput Screening of CB1 Allosteric Modulators

In drug discovery workflows targeting the CB1 receptor, (R)-Methanandamide provides a stable orthosteric baseline. Its metabolic stability ensures that the assay readout reflects true allosteric modulation rather than fluctuations in the concentration of the primary ligand, making it ideal for screening novel positive or negative allosteric modulators .

In Vivo Behavioral and Metabolic Modeling

For in vivo studies assessing feeding behavior, hypothermia, or nociception, sustained CB1 activation is required over several hours. (R)-Methanandamide is uniquely suited for these models because its prolonged metabolic half-life enables consistent behavioral responses that native anandamide cannot achieve due to its rapid clearance [2].

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

361.298079487 Da

Monoisotopic Mass

361.298079487 Da

Heavy Atom Count

26

Appearance

Assay:≥98%A solution in ethanol

UNII

F4U8EF3PBH

Wikipedia

Methanandamide

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]

Dates

Last modified: 08-15-2023

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